1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(1-methyl-1H-pyrrol-2-yl)ethylamine. This intermediate is then reacted with dimethylamine and thiophene-2-carbonyl chloride under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in medicinal chemistry or altering electronic properties in material science.
Comparison with Similar Compounds
1-(2-(Dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring.
1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness: 1-(2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both the pyrrole and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-17(2)12(11-6-4-8-18(11)3)10-15-14(19)16-13-7-5-9-20-13/h4-9,12H,10H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIROJKBHQWCLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.